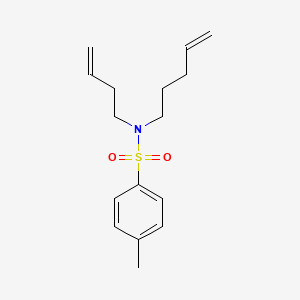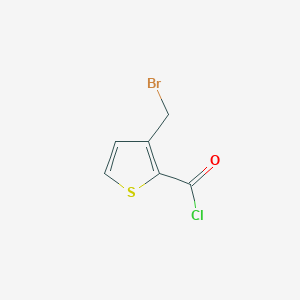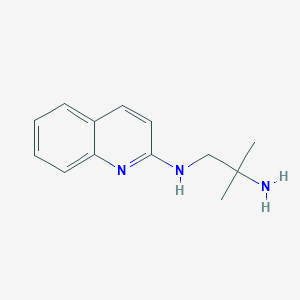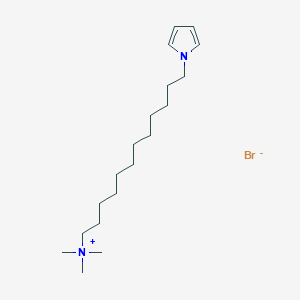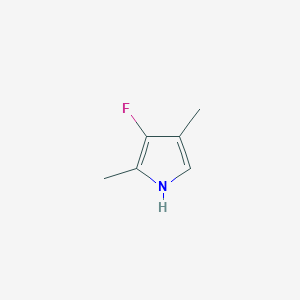![molecular formula C17H12F2N2O2 B14254863 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- CAS No. 246024-77-1](/img/structure/B14254863.png)
2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- is a compound of significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a 2,6-difluorophenylmethyl group and a phenyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrimidinedione derivative with a 2,6-difluorobenzyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or difluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-[(2,4-difluorophenyl)methyl]-3-phenyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-dichlorophenyl)methyl]-3-phenyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-dimethylphenyl)methyl]-3-phenyl-
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl- apart from similar compounds is the presence of the 2,6-difluorophenyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity and biological activity .
Eigenschaften
CAS-Nummer |
246024-77-1 |
|---|---|
Molekularformel |
C17H12F2N2O2 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
1-[(2,6-difluorophenyl)methyl]-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H12F2N2O2/c18-14-7-4-8-15(19)13(14)11-20-10-9-16(22)21(17(20)23)12-5-2-1-3-6-12/h1-10H,11H2 |
InChI-Schlüssel |
ASEAULHCUHZPPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C=CN(C2=O)CC3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


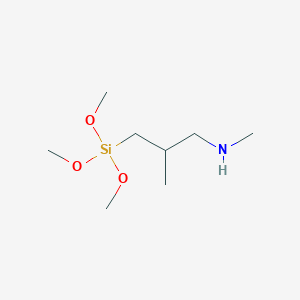

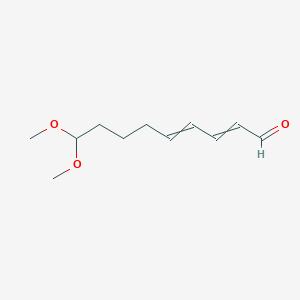
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)

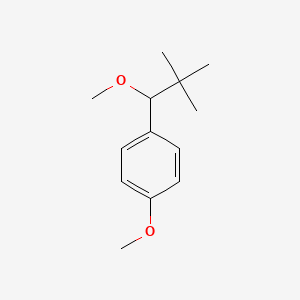
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
